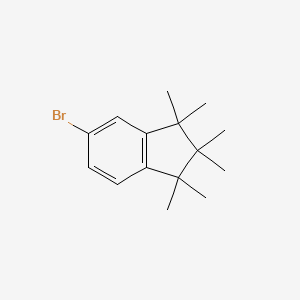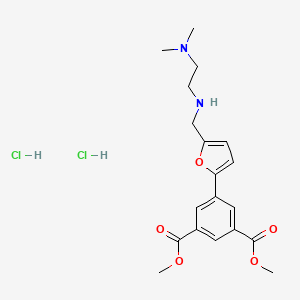![molecular formula C25H27F B12639822 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene CAS No. 921605-39-2](/img/structure/B12639822.png)
4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene is an organic compound with the molecular formula C25H27F It is a derivative of terphenyl, characterized by the presence of ethyl, fluoro, and pentyl substituents on the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene rings using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).
Nitration and Subsequent Reduction:
Industrial Production Methods:
Types of Reactions:
Electrophilic Aromatic Substitution (EAS): This compound can undergo EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Zinc amalgam and hydrochloric acid for Clemmensen reduction.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Nitrated Derivatives: Formed through nitration reactions.
Reduced Derivatives: Formed through reduction reactions.
Halogenated Derivatives: Formed through halogenation reactions.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of advanced materials, including liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile or nucleophile in different reactions, forming intermediates like benzenonium ions.
Nucleophilic Addition: The fluoro group can participate in nucleophilic addition reactions, leading to the formation of new bonds and functional groups.
Vergleich Mit ähnlichen Verbindungen
- 4-Ethyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene
- 4-Ethyl-2-fluoro-1-[4-(4-butylphenyl)phenyl]benzene
- 4-Ethyl-2-fluoro-1-[4-(4-hexylphenyl)phenyl]benzene
Uniqueness: 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
921605-39-2 |
|---|---|
Molekularformel |
C25H27F |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
4-ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C25H27F/c1-3-5-6-7-20-8-11-21(12-9-20)22-13-15-23(16-14-22)24-17-10-19(4-2)18-25(24)26/h8-18H,3-7H2,1-2H3 |
InChI-Schlüssel |
PUAXHORMYQZBPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide](/img/structure/B12639760.png)
![Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester](/img/structure/B12639762.png)
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)







